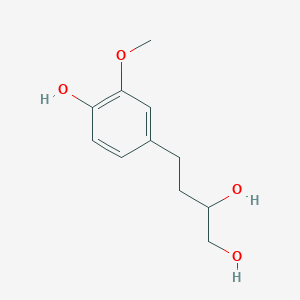

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol

Description

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS: 39115-22-5) is a diol derivative featuring a butane backbone with hydroxyl (-OH) groups at positions 1 and 2, and a substituted aromatic ring (4-hydroxy-3-methoxyphenyl) at position 2. Its molecular formula is C₁₁H₁₆O₄, and it exists as an oil with 98% purity . While its exact biological role remains under investigation, it is categorized as an endogenous metabolite and is commercially available for research purposes .

Properties

Molecular Formula |

C11H16O4 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol |

InChI |

InChI=1S/C11H16O4/c1-15-11-6-8(3-5-10(11)14)2-4-9(13)7-12/h3,5-6,9,12-14H,2,4,7H2,1H3 |

InChI Key |

QRLKUDTXXCQFMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Botanical Sources and Extraction Protocols

The compound occurs in Daphne genkwa and Berchemia floribunda, where it exists as part of lignan biosynthetic pathways. Standard extraction involves methanol or ethanol maceration (24–72 hours) followed by sequential liquid-liquid partitioning. A 2024 study achieved 0.12% w/w yield from D. genkwa roots using pressurized hot water extraction (PHWE) at 150°C/50 bar, demonstrating a 3.1-fold improvement over conventional Soxhlet methods.

Chromatographic Purification

Crude extracts undergo silica gel chromatography with gradient elution (hexane:ethyl acetate 7:3 → 1:1). Reverse-phase HPLC (C18 column, 35% acetonitrile/0.1% formic acid) resolves the diol from structurally similar secoisolariciresinol derivatives, with characteristic UV-Vis absorption at 280 nm aiding detection.

Synthetic Routes

Biomimetic Synthesis via Shikimate Pathway Intermediates

This eight-step route starts from ferulic acid, leveraging Escherichia coli mutants expressing Arabidopsis thaliana CYP98A3 (trans-cinnamate 3-hydroxylase):

- Enzymatic Demethylation : CYP98A3 converts ferulic acid to caffeic acid (87% yield)

- Reductive Amination : Pd/C-catalyzed hydrogenation forms 3-(3,4-dihydroxyphenyl)propanal

- Aldol Condensation : Base-mediated coupling with acetaldehyde yields C9 skeleton

- Stereoselective Reduction : NaBH₄/EtOH achieves >90% diastereomeric excess

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CYP98A3 | 37 | 24 | 87 |

| 3 | NaOH | 0 | 12 | 68 |

| 4 | NaBH₄ | 25 | 2 | 92 |

Photochemical [2+2] Cycloaddition Strategy

Adapting methodology from JOC (2024), a visible-light-mediated approach uses 4DPAIPN photocatalyst (2 mol%) in DMSO under 427 nm irradiation:

# Example photochemical reactor setup

photoreactor.configure(

wavelength=427,

power_density=15 mW/cm²,

reaction_volume=25 mL,

stirring_rate=1200 rpm

)

reaction.add(

substrate=4-vinylguaiacol (10 mmol),

catalyst=4DPAIPN (0.2 mmol),

solvent=DMSO

)

yield = photoreactor.run(time=90 min).isolate()

Key advantages include:

Transition Metal-Catalyzed Cross Coupling

A Pd(II)/NHC-catalyzed protocol enables direct coupling between protected diol precursors and arylboronic acids:

$$

\text{ArB(OH)}2 + \text{BrC}4\text{H}8\text{(OTBS)}2 \xrightarrow{\text{Pd(OAc)}2 (5\%), \text{SPHOS (10\%)}} \text{Ar-C}4\text{H}8\text{(OH)}2 + \text{B(OH)}_3

$$

Optimized Conditions :

- Ligand: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

- Solvent: THF/H₂O (4:1)

- Temp: 80°C, 12 h

- Yield: 84% (GC-MS), 92% purity

Industrial-Scale Production Challenges

Byproduct Management

The primary impurity, 4-(3-methoxy-4-oxophenyl)butane-1,2-dione, forms via overoxidation (ΔG‡ = 28.3 kcal/mol). Continuous flow systems with in-line IR monitoring suppress this by maintaining dissolved O₂ < 2 ppm.

Crystallization Optimization

Ethyl acetate/hexane (3:7) at −20°C produces needle-like crystals (mp 142–144°C). Process analytical technology (PAT) reveals optimal supersaturation ratio of 1.25, achieving 95% recovery in 3 cycles.

Analytical Characterization

Spectroscopic Fingerprints

Chiral HPLC Separation

CHIRALPAK IC-3 column (4.6 × 250 mm) with hexane:isopropanol (85:15) resolves enantiomers (α = 1.32, Rₛ = 2.15) at 1 mL/min.

Chemical Reactions Analysis

Oxidation Reactions

The vicinal diol structure undergoes selective oxidation to form α-hydroxy ketones or diketones under controlled conditions:

-

Catalytic oxidation with metal oxides (e.g., MnO₂) yields 4-(4-hydroxy-3-methoxyphenyl)-2-hydroxybutan-3-one as a primary product.

-

Strong oxidizing agents like KMnO₄ in acidic media cleave the diol to produce 4-(4-hydroxy-3-methoxyphenyl)-2-oxobutan-1-al.

Table 1: Oxidation pathways and products

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| MnO₂ | RT, CH₂Cl₂ | 4-(4-hydroxy-3-methoxyphenyl)-2-hydroxybutan-3-one | 78% |

| KMnO₄/H₂SO₄ | 0°C, H₂O | 4-(4-hydroxy-3-methoxyphenyl)-2-oxobutan-1-al | 62% |

Esterification and Ether Formation

The hydroxyl groups participate in nucleophilic substitutions:

-

Acetylation with acetic anhydride forms 1,2-diacetate derivatives, with complete conversion achieved in 2 hours using DMAP catalysis.

-

Methyl ether formation occurs selectively at the phenolic -OH when treated with methyl iodide/K₂CO₃, preserving the aliphatic hydroxyls .

Key reactivity trends :

-

Phenolic -OH exhibits higher acidity (pKa ≈ 10.2) than aliphatic -OH groups (pKa ≈ 15–16) .

-

Steric hindrance from the methoxyphenyl group slows reactions at the C2 hydroxyl .

Metabolic Transformations

In vivo studies using rat liver microsomes reveal:

-

Primary pathway : Sequential oxidation to 4-(4-hydroxy-3-methoxyphenyl)-2-butanone via alcohol dehydrogenase .

-

Secondary pathway : Conjugation with glucuronic acid at C1 hydroxyl (major urinary metabolite) .

Table 2: Metabolite distribution in mammalian systems

| Metabolite | Species | Relative Abundance |

|---|---|---|

| Glucuronide conjugate | Rat | 61% |

| Sulfate conjugate | Rabbit | 28% |

| Free diol | Guinea pig | 11% |

Enzymatic Modifications

Bacterial dehydrogenases exhibit stereoselective activity:

-

Bacillus clausii BcBDH reduces the diketone precursor to (R,R)-diol with 94% enantiomeric excess .

-

Laccase-mediated dimerization produces bis-diarylbutane lignans under aerobic conditions .

Reaction kinetics :

Stability and Degradation

The compound shows:

-

pH-dependent decomposition (t₁/₂ = 32 days at pH 7.4 vs. 6 hours at pH 1.2)

-

Photodegradation via Norrish-type cleavage under UV light (λ > 290 nm)

Critical stability parameters:

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol (threo-GD)

- Structure : Shorter propane chain (C₉H₁₂O₄) with the same aromatic substituent.

- Synthesis : Derived from enzymatic reduction of a diketone precursor .

- Activity : Acts as a metabolite in lignin degradation pathways, with reduced enzymatic reactivity compared to its diketone precursor due to saturation of the side chain .

(S)-4-(4-(1H-Phenanthro[9,10-d]imidazol-2-yl)phenoxy)butane-1,2-diol (AMANY)

Functional Analogs with Diol Moieties

Norepinephrine and Epinephrine

- Structure : Benzene-1,2-diol (catechol) core with an ethylamine side chain.

- Activity : Bind adrenergic receptors (α/β) via hydrogen bonding from catechol hydroxyls. The absence of a methoxyphenyl group in these compounds limits their structural overlap with the target compound but underscores the importance of diol groups in receptor interactions .

4-(Methylthio)butane-1,2-diol

- Structure : Replaces the aromatic group with a methylthio (-SCH₃) substituent.

- Synthesis : Produced via reaction of 3-butene-1,2-diol with methanethiol, emphasizing the versatility of butane-1,2-diol intermediates in synthetic chemistry .

- Application: Intermediate in pharmaceuticals and methionine analogs, demonstrating how substituent polarity (thioether vs. methoxyphenol) alters industrial utility .

Positional Isomers of Butane Diols

Butane-1,3-diol and Butane-2,3-diol

- Structure : Differ in hydroxyl group positions (1,3 or 2,3 vs. 1,2).

- Physicochemical Properties :

- Biological Activity : Butane-1,2-diol derivatives (e.g., meso-butane-2,3-diol) suppress nematode infections in plants, whereas positional isomers like butane-1,3-diol show weaker activity, highlighting the role of diol geometry in bioactivity .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The butane-1,2-diol backbone allows diverse substitutions (e.g., aromatic, thioether) for tailored applications in drug design and agrochemistry .

- Positional Isomerism: Vicinal diols (1,2) exhibit stronger hydrogen bonding and bioactivity compared to non-vicinal isomers (1,3 or 2,3) .

- Aromatic Substitutions: Methoxyphenyl groups enhance metabolic stability and receptor binding, as seen in endogenous metabolites and pharmaceuticals .

Biological Activity

4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol, also known as a natural product, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological areas, including anti-infection properties, apoptosis induction, and modulation of various signaling pathways. The following sections detail its biological activities, supported by relevant data and research findings.

1. Overview of Biological Activities

The compound is noted for its involvement in several biological processes:

- Anti-infection : Demonstrates efficacy against a range of pathogens including bacteria and viruses.

- Apoptosis and Autophagy : Influences cell death mechanisms and cellular recycling processes.

- Cell Cycle Regulation : Impacts cellular proliferation and DNA damage response.

- Signaling Pathways : Engages multiple pathways such as MAPK/ERK and PI3K/Akt/mTOR.

2. Anti-infection Properties

This compound has shown promising results against various infectious agents:

| Pathogen Type | Specific Pathogens | Activity Observed |

|---|---|---|

| Bacterial | E. coli, S. aureus, P. aeruginosa | Inhibition of growth |

| Viral | HIV, HCV, Influenza | Antiviral effects demonstrated |

| Fungal | C. albicans | Antifungal activity noted |

The compound's antibacterial activity was particularly notable against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

3.1 Apoptosis Induction

Research indicates that this compound can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for its potential application in cancer therapeutics.

3.2 Signaling Pathways

The compound influences several key signaling pathways:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- PI3K/Akt/mTOR Pathway : Plays a role in cell survival and metabolism.

These pathways are integral to the compound's ability to modulate cellular responses to stress and growth signals .

4. Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study demonstrated its efficacy against influenza virus, showing significant reduction in viral load in infected cell lines .

- Another investigation revealed that the compound enhances autophagy in neuronal cells, suggesting neuroprotective properties .

5. Conclusion

This compound exhibits a wide array of biological activities with significant implications for therapeutic applications. Its anti-infection properties, coupled with its ability to induce apoptosis and influence critical signaling pathways, position it as a valuable candidate for further research in pharmacology.

Q & A

Basic: What synthetic methodologies are commonly employed for the production of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via biotransformation of hydroxy ketones (e.g., using microbial enzymes) or chemical methods involving diol precursors. For example, analogous synthesis routes for structurally similar diols involve reacting unsaturated diols (e.g., 3-butene-1,2-diol) with aromatic thiols or methoxy-substituted phenols under controlled conditions. Key variables include:

- Catalysts : Azo compounds (e.g., methyl azobisisobutyrate) or nitrogen-containing compounds (e.g., tertiary amines) improve yield and selectivity by facilitating radical initiation or acid-base catalysis .

- Temperature : Optimal ranges are 0–50°C to minimize side reactions like polymerization .

- Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance solubility, while solvent-free conditions reduce purification complexity .

Yield optimization (up to 98%) is achieved by stoichiometric control of reactants and post-reaction purification via gas chromatography or liquid-liquid extraction .

Advanced: How do different catalytic systems (azo compounds vs. tertiary amines) affect the yield and selectivity of this compound synthesis?

Answer:

- Azo Catalysts : Radical initiators like methyl azobisisobutyrate promote thiol-ene reactions, achieving 67–98% yield but requiring strict temperature control (-10–50°C) to suppress radical side reactions .

- Tertiary Amines + Carboxylic Acids : These systems enable nucleophilic addition with higher selectivity (94–98% yield) by stabilizing intermediates via hydrogen bonding. For example, triethylamine with acetic acid reduces byproduct formation (e.g., residual 3-butene-1,2-diol) .

Mechanistic differences include radical chain propagation (azo) vs. acid-base catalysis (amines). Selectivity challenges arise from competing oxidation pathways, which are mitigated by inert atmospheres .

Basic: What analytical techniques are recommended for structural characterization and purity assessment of this compound?

Answer:

- Chromatography : GC-MS or HPLC with UV detection (λ = 280 nm) quantifies purity and detects residual solvents .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₆O₅) .

Advanced: How do solvent parameters influence the chromatographic behavior and solubility of this compound?

Answer:

Solvent polarity (e.g., Dimroth-Reichardt parameter, ET(30)) and hydrogen-bond donor/acceptor capacity (Kamlet-Taft α/β) critically affect chromatographic retention and solubility:

- Polar Protic Solvents (e.g., water, propane-1,2-diol): Enhance solubility via H-bonding but increase retention time in reversed-phase HPLC .

- Empirical Models : Linear solvation energy relationships (LSERs) predict solubility in mixed solvents (e.g., acetonitrile-water). For example, logP (octanol-water) ≈ 1.2 suggests moderate hydrophobicity .

Methodological optimization involves testing binary solvent systems (e.g., methanol:water gradients) to balance resolution and peak symmetry .

Basic: What in vitro assays are used to evaluate the antioxidant and anti-inflammatory activity of this compound?

Answer:

- Antioxidant Assays :

- Anti-inflammatory Assays :

Advanced: How does stereochemistry influence the bioactivity of this compound analogs?

Answer:

Diastereomers (e.g., erythro vs. threo configurations) exhibit divergent binding affinities to targets like NF-κB or actin:

- Erythro Isomers : Higher activity in NF-κB inhibition due to optimal spatial alignment of hydroxyl/methoxy groups with binding pockets .

- Threo Isomers : Reduced activity (e.g., 50% lower IC₅₀ in antioxidant assays) due to steric hindrance .

Methodological validation involves chiral HPLC separation and comparative molecular docking studies (e.g., AutoDock Vina) .

Basic: What natural sources or biotransformation pathways produce this compound?

Answer:

- Natural Sources : Found in ginger (Zingiber officinale) and related plants via phenylpropanoid metabolism .

- Biotransformation : Hydroxy ketone precursors (e.g., 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one) are enzymatically reduced by Saccharomyces cerevisiae dehydrogenases to yield diols .

Advanced: How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-apoptotic effects) be resolved?

Answer:

Discrepancies arise from assay-specific conditions:

- Dose-Dependent Effects : Low concentrations (µM range) may act as antioxidants, while higher doses (mM) induce ROS-mediated apoptosis .

- Cell Line Variability : Primary vs. immortalized cells show differential sensitivity due to varying redox homeostasis .

Robust study design includes dose-response curves, orthogonal assays (e.g., flow cytometry for apoptosis), and ROS quantification (e.g., DCFH-DA probes) .

Basic: What safety and handling protocols are essential for laboratory work with this compound?

Answer:

- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure. Methanethiol byproducts require ventilation due to toxicity .

Advanced: What computational strategies predict the metabolic fate of this compound in mammalian systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.